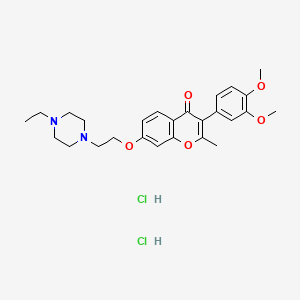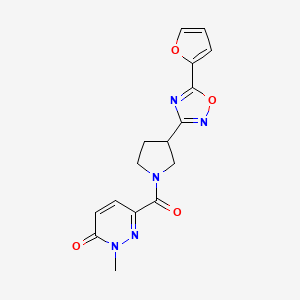
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule characterized by the presence of a furan ring, an oxadiazole ring, and a pyridazinone core. This structural complexity enables its diverse range of applications in various scientific fields, making it a compound of significant interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the furan-2-yl moiety: : This is generally synthesized through the acid-catalyzed dehydration of 2-furyl alcohol.
Synthesis of the 1,2,4-oxadiazole ring: : Commonly achieved by the cyclization of a dihydroxy ketone with nitrous acid.
Pyrrolidine attachment: : This involves a nucleophilic substitution reaction with the appropriate pyrrolidine derivative.
Coupling to the pyridazinone core: : This step usually requires a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrolidine and pyridazinone fragments.
Industrial Production Methods:
Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often requires robust purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The furan ring can be oxidized to furanones under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can undergo reduction to the corresponding amine using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products:
Oxidation: : Yields furanones.
Reduction: : Yields amines.
Substitution: : Yields substituted derivatives with functional groups replacing halogens.
Aplicaciones Científicas De Investigación
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one finds applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Functions as a ligand in biochemical assays, investigating enzyme kinetics or receptor interactions.
Medicine: : Explored for its potential as a therapeutic agent in drug discovery, particularly targeting inflammation and cancer.
Industry: : Applied in the synthesis of specialty chemicals and materials science, especially in the development of polymers and advanced materials.
Mecanismo De Acción
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its multiple rings and functional groups allow for versatile binding modes. For instance, it might inhibit an enzyme's active site or modulate receptor activity by mimicking a natural ligand. The precise mechanism would depend on its specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
6-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the furan ring with a phenyl group.
6-(3-(5-thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Replacing the furan with a thiophene.
Uniqueness:
What makes 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one unique is the specific combination of the furan, oxadiazole, pyrrolidine, and pyridazinone moieties. This unique structure imparts specific chemical and biological properties that are distinct from its analogs, enhancing its utility in targeted research and industrial applications.
There you have it, a deep dive into this fascinating compound! What do you think?
Propiedades
IUPAC Name |
6-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-20-13(22)5-4-11(18-20)16(23)21-7-6-10(9-21)14-17-15(25-19-14)12-3-2-8-24-12/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPPEXVWQABMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
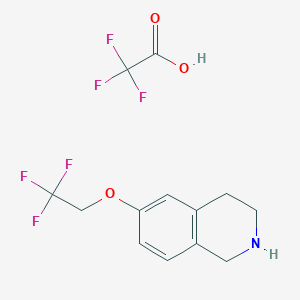
![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)
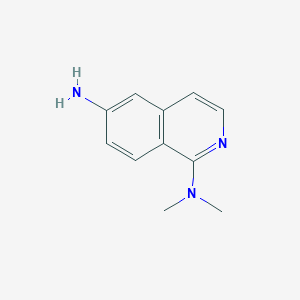
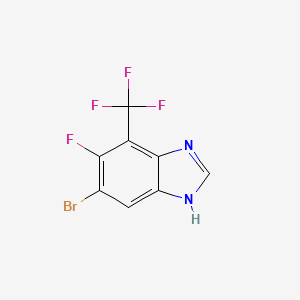
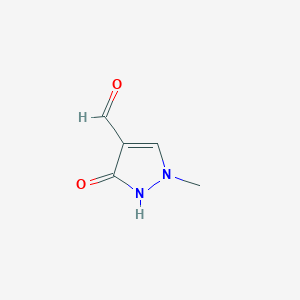
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
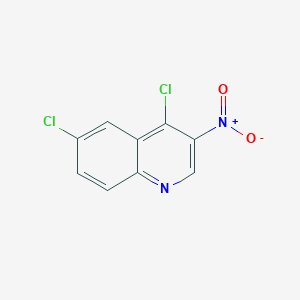
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
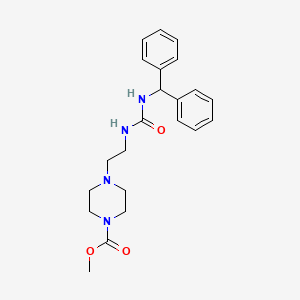
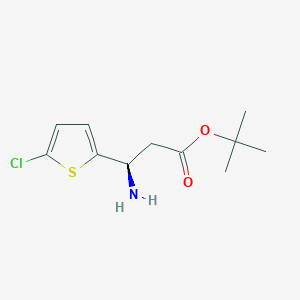
![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
